N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
The compound N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:
- A cyclopropanecarboxamide group at position 2 of the thiadiazole ring.
- A 2-oxo-2-(m-tolylamino)ethylthio substituent at position 3.
This structure combines a rigid cyclopropane moiety with a polar, hydrogen-bond-capable oxo-aryl group, making it distinct among 1,3,4-thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-3-2-4-11(7-9)16-12(20)8-22-15-19-18-14(23-15)17-13(21)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFDJQGTVANBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide structure linked to a thiadiazole moiety, which is known for its significant biological properties. The molecular formula is with a molecular weight of approximately 429.5 g/mol. The unique structural components contribute to its biological activity, particularly in pharmacological applications.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| Thiadiazole Ring | Imparts significant biological activities |
| Cyclopropanecarboxamide Group | Enhances interaction with biological targets |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The structure-activity relationship (SAR) studies have identified key functional groups that enhance its cytotoxicity against tumorigenic cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical pathways such as cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.
- Receptor Interaction : Molecular docking studies suggest that it can effectively bind to various biological receptors, enhancing its therapeutic potential .
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines (e.g., MDA-MB-231 and SK-Hep-1) revealed that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. These results indicate a promising avenue for further development as an anticancer agent .
- Antimicrobial Activity : In a comparative study of thiadiazole derivatives, this compound demonstrated superior antibacterial effects against Gram-positive bacteria compared to standard antibiotics.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its activity.
- Formulation Development : To optimize delivery methods for enhanced therapeutic efficacy.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations in 1,3,4-thiadiazole derivatives influence their physicochemical and biological properties. Below is a comparison of substituents in related compounds:
Key Observations:
Physicochemical Properties
Comparative data (melting points, yields) from and :
Insights:
- The target compound’s oxo and aryl groups may lower melting points compared to purely alkyl derivatives (e.g., 5f) but increase solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
